4-Ethylphenyl acetate
Overview
Description
4-Ethylphenyl acetate is a chemical compound with the formula C10H12O2 . It is also known by other names such as Phenol, 4-ethyl-, acetate; 1-Acetoxy-4-ethylbenzene; p-ethylphenyl acetate . It is a member of benzenes and is considered a less toxic, greener solvent .
Synthesis Analysis
The synthesis of this compound involves the use of aluminium trichloride . The reaction conditions vary, but one method involves heating the mixture to 130°C for 120 minutes, then cooling . The yield of the reaction can range from 66.7% to 96% .Molecular Structure Analysis
The molecular structure of this compound includes an arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 233.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 91.1±10.5 °C . The compound has a refractive index of 1.502 and a molar refractivity of 47.1±0.3 cm3 .Scientific Research Applications
Green Chemistry in Pharmaceutical Synthesis
4-Ethylphenyl acetate has been explored in the context of green chemistry, specifically in Suzuki coupling reactions. These reactions are important in academic and industrial research for generating functionalized biaryls. Ethyl (4-phenylphenyl)acetate, a precursor of this compound, shows promise as a lead compound in discovering new nonsteroidal anti-inflammatory drugs for treating arthritis, showcasing its potential in the pharmaceutical sector (Costa et al., 2012).
Enhancement of Anti-Inflammatory Effects
Research has indicated that this compound derivatives, such as Ethyl 4-biphenylyl acetate, can be enhanced in their anti-inflammatory effects by formulation with β-cyclodextrin derivatives. This enhancement leads to increased therapeutic effects, making these compounds more effective as anti-inflammatory agents (Arima et al., 1990).
Synthesis of Conformationally Restricted Dopamine Analogues
The synthesis of bridged 3-benzazepine derivatives, using compounds like Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, demonstrates the utility of this compound derivatives in creating dopamine analogues. These analogues have potential applications in neurological research and therapeutics (Gentles et al., 1991).
Drug Synthesis and Pharmaceutical Research
This compound derivatives are used in synthesizing various pharmaceutical compounds. For example, 4-phenyl-2-butanone, a derivative, is a medium for synthesizing medicines for inflammation and codeine (Jiangli Zhang, 2005).
Wine Research and Sensory Analysis
In the context of wine research, studies have focused on the influence of serving temperature and wine type on the perception of this compound and related compounds. Understanding these influences can aid in the sensory analysis and quality control of wines (Rayne, 2009).
Binding Studies in Pharmacokinetics
The binding characteristics of this compound derivatives, like thiosemicarbazone derivatives, to human serum albumin have been studied. These insights are crucial for understanding the pharmacokinetic mechanisms of drugs, particularly their absorption, distribution, and efficacy (Karthikeyan et al., 2016).
Hypolipidemic Activity Research
Some derivatives of this compound have been explored for their hypolipidemic activity, showing potential for lowering cholesterol and fatty acids in vivo, which could have implications in treating conditions like hyperlipidemia (Baggaley et al., 1977).
Anti-Inflammatory Evaluation in Chemistry
Derivatives of this compound, such as 4-Hydroxyphenyl acetic acid derivatives, have shown anti-inflammatory activity in chemical evaluations, indicating their potential in developing new anti-inflammatory drugs (Virmani & Hussain, 2014).
Corrosion Inhibition in Materials Science
This compound derivatives have been studied for their role as corrosion inhibitors for metals in acidic environments. This research is significant in materials science, especially for protecting industrial equipment and infrastructure (Zarrouk et al., 2014).
Marine Fungal Compounds and Potential Applications
Research on marine fungi has led to the discovery of new compounds related to this compound, opening up possibilities for novel applications in pharmacology and biochemistry (Wu et al., 2010).
Safety and Hazards
4-Ethylphenyl acetate is classified as a combustible liquid . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam should be used for extinction .
Properties
IUPAC Name |
(4-ethylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYMLIUCWWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863131 | |
Record name | Phenol, 4-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-23-6 | |
Record name | 4-Ethylphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3245-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-ethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHYLPHENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8A85YM2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Ethylphenyl acetate in roasted cocoa beans?
A1: this compound is one of the volatile flavor compounds identified in roasted cocoa beans. [] While not explicitly discussed as a major contributor to the overall flavor profile in the study, its presence alongside other compounds like pyrazines and aldehydes contributes to the complex aroma and taste of roasted cocoa beans and subsequently, dark chocolate.
Q2: How does the roasting process influence the formation of this compound?
A2: While the study doesn't directly investigate the formation mechanism of this compound, it highlights that roasting temperature and duration significantly influence the volatile profile of cocoa beans. [] Different temperatures and durations result in varying concentrations of volatile compounds, including esters like this compound. Further research is needed to understand the specific pathways of its formation during roasting.
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